molecular formula C36H22N2S B1428705 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene CAS No. 913738-04-2

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene

Cat. No. B1428705
M. Wt: 514.6 g/mol
InChI Key: SDHNJSIZTIODFW-UHFFFAOYSA-N
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Description

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene, also known as DCzDBT, is a carbazole-based bipolar host material . It contains two carbazole and one dibenzothiophene units . This compound is used in blue thermally activated delayed fluorescent (TADF) devices, achieving excellent external quantum efficiencies (EQE) .


Synthesis Analysis

The synthesis of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene involves several steps. In one method, 2,8-dibromodibenzothiophene is mixed with carbazole, potassium carbonate, and copper in Triethylene glycol dimethyl ether (TEGDME). The mixture is then heated at 180°C for 24 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene is C36H22N2S . It has a molecular weight of 514.65 g/mol .


Physical And Chemical Properties Analysis

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene is a solid at 20°C . It has a melting point of 301°C . The maximum absorption wavelength is 338 nm in THF . The compound appears as a white to orange to green powder or crystal .

Scientific Research Applications

Optoelectronic Applications

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene and its derivatives have been significantly researched for optoelectronic applications. Vybornyi et al. (2017) demonstrated the scalability of synthesizing thermally-activated delayed fluorescence emitters based on the dibenzothiophene-S,S-dioxide core, which are crucial for organic molecules in optoelectronic devices (Vybornyi, Findlay, & Skabara, 2017). Furthermore, Hsiao and Wu (2016) explored the fluorescent and electrochromic properties of polymers derived from this compound, highlighting its potential in the development of color-changing materials and displays (Hsiao & Wu, 2016).

Light Emitting Diode Technology

The compound has been a key focus in the field of organic light-emitting diode (OLED) technology. Sun et al. (2016) developed mixed cohosts for blue fluorescent OLEDs using a thermally activated delayed fluorescence emitter, demonstrating high efficiency and stability (Sun, Kim, Moon, Lee, & Kim, 2016). Kang et al. (2016) synthesized new bipolar host molecules incorporating this compound for blue TADF-based OLEDs, achieving low driving voltages and high external quantum efficiencies (Kang et al., 2016).

Electrochromic and Fluorescent Properties

Kim et al. (2015) synthesized a dibenzothiophene derivative as a thermally activated delayed fluorescence material for green fluorescence OLEDs, showcasing its high quantum efficiency (Kim, Hwang, Kim, & Lee, 2015). Cheng et al. (2006) investigated the two-photon absorption and optical power limiting properties of novel dibenzothiophene-based chromophores, indicating potential applications in photonics and laser technology (Cheng et al., 2006).

properties

IUPAC Name

9-(8-carbazol-9-yldibenzothiophen-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22N2S/c1-5-13-31-25(9-1)26-10-2-6-14-32(26)37(31)23-17-19-35-29(21-23)30-22-24(18-20-36(30)39-35)38-33-15-7-3-11-27(33)28-12-4-8-16-34(28)38/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHNJSIZTIODFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)SC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Fradin, F Guittard, T Darmanin - Pure and Applied Chemistry, 2021 - degruyter.com
In this work, a bioinspired approach is used to prepare nanotubular structures with tunable hydrophobicity and water adhesion by a soft template surfactant-free electropolymerization in …
Number of citations: 1 www.degruyter.com

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